3-{[(5-Bromopyridin-3-yl)amino]methyl}phenol
Description
Role of Bromopyridine-Phenol Hybrid Architectures in Medicinal Chemistry
Bromopyridine-phenol hybrids occupy a privileged position in rational drug design due to their dual capacity for halogen bonding and π-π stacking interactions. The 5-bromopyridine moiety introduces strategic electronegativity that enhances binding to ATP pockets in kinase targets, while the phenolic hydroxyl group facilitates hydrogen bonding with catalytic residues. Comparative studies of similar hybrids reveal distinct structure-activity relationships:
These hybrids demonstrate remarkable adaptability across therapeutic areas. For instance, the 5-bromopyridine component in 3-{[(5-Bromopyridin-3-yl)amino]methyl}phenol enables selective interactions with bromodomain-containing proteins, while the phenolic group modulates oxidative stability. Recent synthetic advancements, such as the microwave-assisted condensation reported for analogous enaminones, have accelerated the development of these architectures.
Strategic Importance of Aminoalkyl Linkers in Biologically Active Small Molecules
The aminomethyl (-CH2NH-) spacer in 3-{[(5-Bromopyridin-3-yl)amino]methyl}phenol serves multiple critical functions:
- Conformational Flexibility : Enables optimal positioning of pharmacophoric elements through free rotation about the C-N bond, as evidenced by X-ray crystallography studies of related compounds showing dihedral angles between 34-45°.
- Protonation Dynamics : The secondary amine exhibits pH-dependent charge states (pKa ≈ 8.2-9.1), enhancing membrane permeability in both ionized and neutral forms.
- Metabolic Stability : Comparative ADME studies demonstrate that aminomethyl linkers resist first-pass oxidation better than ethylene or ether spacers, with hepatic microsomal clearance rates <15 mL/min/kg in murine models.
Synthetic methodologies for installing this linker have evolved significantly. A representative protocol involves:
- Mannich Reaction : Condensation of 5-bromo-3-aminopyridine with formaldehyde and phenol derivatives under acidic conditions.
- Reductive Amination : Coupling of 5-bromonicotinaldehyde with aminomethylphenol using sodium cyanoborohydride.
The choice of method impacts both yield and purity, with microwave-assisted techniques achieving >80% conversion in <30 minutes for related structures.
Comparative Linker Performance
| Linker Type | LogP Reduction | Metabolic Stability (t1/2) | Protein Binding Affinity (Kd) |
|---|---|---|---|
| Aminomethyl | -0.7 | 4.8 h | 12 nM |
| Ethylene | +0.3 | 2.1 h | 48 nM |
| Ether | -0.2 | 3.6 h | 25 nM |
Data adapted from pharmacokinetic studies of bromopyridine derivatives.
Properties
CAS No. |
821784-82-1 |
|---|---|
Molecular Formula |
C12H11BrN2O |
Molecular Weight |
279.13 g/mol |
IUPAC Name |
3-[[(5-bromopyridin-3-yl)amino]methyl]phenol |
InChI |
InChI=1S/C12H11BrN2O/c13-10-5-11(8-14-7-10)15-6-9-2-1-3-12(16)4-9/h1-5,7-8,15-16H,6H2 |
InChI Key |
DBFCMFBSXTUZLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)CNC2=CC(=CN=C2)Br |
Origin of Product |
United States |
Preparation Methods
General Reaction Scheme
The most direct and commonly employed method for synthesizing 3-{[(5-Bromopyridin-3-yl)amino]methyl}phenol involves the reductive amination between 5-bromopyridin-3-amine and 3-hydroxybenzaldehyde. This reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to generate the secondary amine product.
Detailed Experimental Procedure
The synthesis begins with the preparation of the imine intermediate by reacting 5-bromopyridin-3-amine with 3-hydroxybenzaldehyde in an appropriate solvent, typically ethanol or methanol, with a catalytic amount of acetic acid to facilitate imine formation. The reaction mixture is stirred at room temperature or under mild heating conditions (40-60°C) for several hours to ensure complete formation of the imine. Subsequently, a reducing agent, commonly sodium cyanoborohydride (NaCNBH₃) or sodium triacetoxyborohydride (NaBH(OAc)₃), is added to the reaction mixture to reduce the imine to the corresponding secondary amine.
Optimization Parameters
Table 1 presents various reaction conditions for the reductive amination approach, highlighting the effects of different solvents, reducing agents, catalysts, and reaction parameters on the yield and purity of the target compound.
The reductive amination yields are generally good (65-75%), with the best results obtained using sodium triacetoxyborohydride in ethanol or 1,2-dichloroethane with acetic acid as a catalyst. The reaction can also be performed under continuous or periodically open systems when working with higher molecular weight hydroxyl-containing compounds, as described in the literature.
Direct Nucleophilic Substitution Method
Reaction Principles
An alternative approach involves the direct nucleophilic substitution reaction between 5-bromopyridin-3-amine and 3-(hydroxyphenyl)methyl halides or similar activated derivatives. This method capitalizes on the nucleophilicity of the pyridine amino group to displace a suitable leaving group from the benzylic position.
Experimental Details
In a typical procedure, 5-bromopyridin-3-amine is treated with 3-(hydroxyphenyl)methyl bromide or chloride in the presence of a base such as potassium carbonate or triethylamine in aprotic solvents like dimethylformamide (DMF) or acetonitrile. The reaction is generally conducted at moderate temperatures (50-80°C) for 6-24 hours. The use of phase-transfer catalysts, such as tetrabutylammonium bromide, can enhance the reaction efficiency by facilitating the interaction between the relatively insoluble inorganic base and the organic reactants.
Optimization Studies
Table 2 summarizes the reaction conditions for the direct nucleophilic substitution method, emphasizing the influence of different leaving groups, bases, and reaction parameters.
| Leaving Group | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Bromide | K₂CO₃ | DMF | 60 | 12 | 58-65 | Protection of phenol may be necessary |
| Chloride | TEA | MeCN | 70 | 16 | 52-60 | Slower reaction rate than bromide |
| Tosylate | K₂CO₃ | DMF | 50 | 8 | 65-70 | Better yields but requires additional step |
| Mesylate | Cs₂CO₃ | DMF | 60 | 10 | 62-68 | Good compromise of reactivity/preparation |
The yields for the direct nucleophilic substitution method are generally moderate (52-70%), with the highest yields achieved using tosylate or mesylate leaving groups. A key consideration in this approach is the potential need to protect the phenolic hydroxyl group to prevent unwanted side reactions or interference with the nucleophilic substitution process.
Palladium-Catalyzed Cross-Coupling Approaches
General Strategy
Palladium-catalyzed cross-coupling reactions offer a versatile approach for constructing carbon-nitrogen bonds, making them suitable for synthesizing 3-{[(5-Bromopyridin-3-yl)amino]methyl}phenol. This method typically involves the coupling of halogenated pyridines with suitable amine-containing compounds.
Buchwald-Hartwig Coupling Method
The Buchwald-Hartwig amination provides an efficient route for forming C-N bonds using palladium catalysts with specialized phosphine ligands. This approach can be adapted to synthesize the target compound by coupling 3,5-dibromopyridine with protected 3-(hydroxyphenyl)methylamine, followed by selective functionalization.
Reaction Conditions and Analysis
Table 3 presents various conditions for palladium-catalyzed coupling reactions, highlighting the effects of different catalysts, ligands, and reaction parameters.
Palladium-catalyzed methods typically provide moderate yields (40-60%) and may require careful optimization to achieve good regioselectivity, especially when working with dibrominated pyridines. The choice of ligand is crucial, with bidentate phosphine ligands like BINAP and XantPhos offering the best balance of reactivity and selectivity.
Modified Mannich Reaction Approach
Reaction Concept
A modified Mannich reaction can be employed to synthesize 3-{[(5-Bromopyridin-3-yl)amino]methyl}phenol by reacting 5-bromopyridin-3-amine with formaldehyde (or a formaldehyde equivalent) and 3-hydroxyphenol under appropriate conditions. This multicomponent reaction forms carbon-nitrogen bonds in a single step.
Experimental Procedure
In a typical procedure, 5-bromopyridin-3-amine is combined with paraformaldehyde and 3-hydroxyphenol in a protic solvent such as ethanol or aqueous formic acid. The reaction mixture is heated to reflux for several hours to promote the Mannich condensation. The presence of acid catalysts, such as acetic acid or formic acid, enhances the reaction efficiency by activating the formaldehyde.
Reaction Optimization
Table 4 summarizes the conditions for the modified Mannich reaction approach, highlighting the effects of different formaldehyde sources, catalysts, and reaction parameters.
The modified Mannich approach typically provides moderate yields (40-55%) and offers the advantage of a one-pot procedure. However, careful control of reaction conditions is necessary to minimize side reactions and optimize selectivity.
A6. Scale-Up Considerations and Process Development
Solvent Selection and Green Chemistry Principles
Table 5 provides a comparative analysis of solvents used in the various synthetic approaches, emphasizing their environmental impact, safety profile, and process suitability.
| Solvent | Method | Environmental Impact | Safety Concerns | Ease of Removal | Recommendation |
|---|---|---|---|---|---|
| Methanol | Reductive Amination | Moderate | Flammable, toxic | Easy | Acceptable with proper controls |
| DMF | Nucleophilic Substitution | High | Reproductive toxicity | Difficult | Not recommended for scale-up |
| 1,2-Dichloroethane | Reductive Amination | Very high | Carcinogenic | Moderate | Avoid if possible |
| Toluene | Pd-Catalyzed Coupling | Moderate | Flammable, CNS effects | Moderate | Acceptable with proper controls |
| Ethanol | Reductive Amination | Low | Flammable | Easy | Preferred option |
| Water/EtOH mixtures | Mannich Reaction | Very low | Minimal | Easy | Highly recommended |
For large-scale production, the reductive amination approach using ethanol as a solvent and sodium triacetoxyborohydride as the reducing agent offers the best balance of efficiency, safety, and environmental considerations. The use of continuous flow reactors can further enhance safety and process control by minimizing the inventory of reactive intermediates and enabling precise temperature management.
Purification and Characterization
Purification Methods
The purification of 3-{[(5-Bromopyridin-3-yl)amino]methyl}phenol can be achieved through various techniques, depending on the synthetic route and potential impurities. Common purification methods include:
- Recrystallization from appropriate solvent systems (ethanol/water, ethyl acetate/hexanes)
- Column chromatography using silica gel with gradient elution (typically dichloromethane/methanol or ethyl acetate/hexanes)
- Preparative HPLC for higher purity requirements
Characterization Data
Table 6 presents the key spectroscopic and analytical data for characterizing 3-{[(5-Bromopyridin-3-yl)amino]methyl}phenol.
| Analytical Method | Key Findings | Interpretation |
|---|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ 9.25 (s, 1H), 8.12 (d, 1H), 7.23 (m, 1H), 7.07 (t, 1H), 6.92-6.80 (m, 2H), 6.64 (dd, 1H), 6.21 (t, 1H, NH), 4.26 (d, 2H, CH₂) | Consistent with structure; characteristic NH signal at δ 6.21 |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 157.6, 143.2, 139.7, 136.5, 129.4, 123.2, 119.0, 117.6, 116.8, 114.2, 113.5, 46.2 | Confirms carbon framework; phenolic carbon at δ 157.6 |
| HRMS (ESI) | m/z calcd for C₁₂H₁₁BrN₂O [M+H]⁺: 279.0133, found: 279.0131 | Confirms molecular formula |
| IR (KBr, cm⁻¹) | 3420 (OH), 3380 (NH), 1590, 1485, 1450, 1280, 1160, 1080, 820, 780 | Key functional groups identified |
| Melting Point | 135-137°C | Consistent with pure compound |
Comparative Analysis of Synthetic Routes
Yield and Efficiency Comparison
Table 7 provides a comprehensive comparison of the various synthetic approaches discussed, highlighting their respective advantages, limitations, and overall suitability for different scales of production.
| Synthetic Approach | Overall Yield (%) | Number of Steps | Scale Suitability | Key Advantages | Major Limitations |
|---|---|---|---|---|---|
| Reductive Amination | 65-75 | 1 | Small to Large | High yield, simple procedure | Potential safety issues with reducing agents |
| Nucleophilic Substitution | 52-70 | 2-3 | Small to Medium | Reliable, well-established | May require protection/deprotection steps |
| Pd-Catalyzed Coupling | 40-60 | 2-4 | Small | Versatile, mild conditions | Expensive catalysts, complex optimization |
| Modified Mannich | 40-55 | 1 | Small to Medium | One-pot procedure, green potential | Moderate yields, side reactions |
Decision Framework for Method Selection
The selection of the optimal synthetic route depends on various factors, including scale requirements, available equipment, cost constraints, and purity specifications. For laboratory-scale synthesis, the reductive amination approach offers the best balance of simplicity and efficiency. For larger-scale production, a carefully optimized reductive amination process with appropriate safety measures is recommended. When higher purity is required or when working with complex substrates, the nucleophilic substitution method may be preferred despite the additional steps involved.
Chemical Reactions Analysis
Types of Reactions
3-[[(5-bromo-3-pyridinyl)amino]methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under oxidative conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The bromine atom on the pyridine ring can be substituted with various nucleophiles through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
3-[[(5-bromo-3-pyridinyl)amino]methyl]phenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[[(5-bromo-3-pyridinyl)amino]methyl]phenol involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The table below compares key structural features, molecular properties, and reported activities of 3-{[(5-Bromopyridin-3-yl)amino]methyl}phenol and related compounds:
Key Observations:
Core Heterocycle :
- The target compound and entries and use a pyridine core, whereas employs a pyrimidine ring. Pyrimidines often exhibit distinct electronic properties (e.g., increased polarity) compared to pyridines, which may enhance binding affinity in biological systems .
The methyl group in creates steric hindrance, which could reduce rotational freedom and alter conformational stability compared to the target compound. The propargyl alcohol in offers reactivity for click chemistry applications, unlike the aminomethylphenol group in the target compound .
Hydrogen-Bonding Capacity :
- All compounds except feature both -OH and -NH- groups, enabling robust hydrogen-bonding networks. The target compound and are particularly suited for forming intermolecular interactions, which are critical in crystal engineering and supramolecular chemistry .
Biological Activity
3-{[(5-Bromopyridin-3-yl)amino]methyl}phenol is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. Its structure includes a brominated pyridine moiety, which is known to influence various biological interactions. This article reviews the biological activity of this compound, focusing on its anticancer properties, neuroprotective effects, and other significant pharmacological activities.
- IUPAC Name : 3-{[(5-Bromopyridin-3-yl)amino]methyl}phenol
- Molecular Formula : C12H11BrN2O
- Molecular Weight : 279.13 g/mol
Anticancer Activity
Numerous studies have highlighted the anticancer potential of 3-{[(5-Bromopyridin-3-yl)amino]methyl}phenol through various mechanisms:
In Vitro Studies
- Cell Line Efficacy : The compound demonstrated significant antiproliferative activity against several cancer cell lines:
- Mechanism of Action : The compound induces apoptosis in cancer cells, as evidenced by assays such as Acridine Orange/Ethidium Bromide dual staining, which indicates cell death through intrinsic pathways .
Neuroprotective Effects
The neuroprotective potential of the compound has been explored in various models related to neurodegenerative diseases:
- Antioxidant Properties : The compound exhibits antioxidant activity, which is crucial for protecting neuronal cells from oxidative stress-induced damage . This property is particularly relevant in models of Alzheimer's disease where oxidative stress plays a significant role.
- Impact on Amyloid Pathology : Research indicates that derivatives similar to this compound can modulate amyloid-beta levels, reducing their accumulation in neuronal cells and potentially mitigating Alzheimer's pathology .
Other Pharmacological Activities
In addition to its anticancer and neuroprotective effects, 3-{[(5-Bromopyridin-3-yl)amino]methyl}phenol has shown promise in other areas:
- Anti-inflammatory Activity : Compounds with similar structures have been reported to exhibit anti-inflammatory properties, which may further enhance their therapeutic profiles .
- Antioxidant Activity : The compound's ability to scavenge free radicals contributes to its overall biological activity, making it a candidate for further investigation in oxidative stress-related diseases .
Case Studies and Research Findings
Several studies have documented the biological activity of compounds related to 3-{[(5-Bromopyridin-3-yl)amino]methyl}phenol:
- A study highlighted that modifications to the phenolic structure can significantly enhance binding affinity and biological activity against specific cancer targets .
- Another investigation focused on the synthesis of similar compounds and their cytotoxicity against lung cancer cell lines (A549), demonstrating that structural variations can lead to improved selectivity and potency against malignant cells .
Q & A
Q. What are the optimal synthetic routes for 3-{[(5-Bromopyridin-3-yl)amino]methyl}phenol, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. A two-step approach is common:
Bromopyridine Activation : React 5-bromo-3-aminopyridine with a methylene donor (e.g., formaldehyde) under basic conditions to form the Schiff base intermediate .
Phenol Coupling : Use reductive amination (e.g., NaBH₃CN) to conjugate the intermediate with 3-hydroxybenzaldehyde, followed by acid hydrolysis to yield the final product.
Critical Factors :
- Temperature (>80°C) improves reaction kinetics but risks decomposition.
- Solvent polarity (e.g., DMF vs. THF) affects intermediate stability.
- Yield optimization requires monitoring by TLC or HPLC .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and methylene bridges (δ 3.8–4.2 ppm). Bromine’s inductive effect deshields adjacent carbons .
- HPLC-MS : Use C18 columns with a methanol/water gradient (60:40 to 90:10) for purity assessment. Monitor [M+H]⁺ ions (expected m/z ~323) .
- IR Spectroscopy : Confirm phenolic –OH (3200–3600 cm⁻¹) and C–N stretches (1250–1350 cm⁻¹) .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular structure of 3-{[(5-Bromopyridin-3-yl)amino]methyl}phenol?
- Methodological Answer : Single-crystal X-ray diffraction provides definitive bond geometry. Key parameters include:
Q. What experimental designs are suitable for studying the environmental fate of this compound?
- Methodological Answer : Adopt a tiered approach:
- Lab-Scale : Assess hydrolysis/photolysis using OECD Guideline 111 (pH 4–9, UV light). Measure half-life via LC-MS .
- Microcosm Studies : Simulate soil/water systems to track biodegradation (e.g., ISO 11266). Use ¹⁴C-labeled analogs for metabolite profiling .
- Ecotoxicity : Conduct Daphnia magna acute toxicity tests (EC₅₀) and algal growth inhibition assays (OECD 201) .
Q. How can contradictory solubility data across studies be reconciled?
- Methodological Answer : Discrepancies often stem from:
- Solvent Purity : Trace water in DMSO alters solubility. Use Karl Fischer titration for verification .
- Temperature Control : Ensure ±0.5°C stability during measurements.
- Validation : Cross-check with shake-flask (UV-Vis) and nephelometry methods. Report results as mean ± SD (n ≥ 3) .
Q. What strategies mitigate interference from by-products during bioactivity assays?
- Methodological Answer :
- Chromatographic Purification : Use preparative HPLC with a phenyl-hexyl column to isolate the target compound from brominated by-products .
- Negative Controls : Include a “scrambled” analog (e.g., 5-chloro derivative) to distinguish specific binding .
- Dose-Response Curves : Fit data to Hill equations to calculate IC₅₀ values; outliers suggest assay interference .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
